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Compound of Interest

Compound Name:
4'-Benzyloxy-2'-methoxy-3'-

methylacetophenone

CAS No.: 118824-96-7

Cat. No.: B053663

Get Quote

Executive Summary & Compound Profile
Compound Name: 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone CAS Registry Number:

118824-96-7 Molecular Formula:

Molecular Weight: 270.32 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis and synthesis overview

of 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone. This compound serves as a critical

intermediate in the synthesis of methylated flavonoids, retrochalcones, and antiviral agents. Its

structural uniqueness lies in the steric crowding at the 3'-position and the electronic interplay

between the 2'-methoxy and 4'-benzyloxy groups, which significantly influences its NMR and IR

signatures.
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Property Value Source/Method

Appearance
White to off-white crystalline

solid
Visual Inspection

Melting Point 36–39 °C Capillary Method [1]

Solubility

Soluble in

, DMSO, Acetone; Insoluble in
Experimental Observation

LogP (Predicted) ~3.8 Lipophilicity Analysis

Synthesis & Structural Logic
The synthesis of this molecule requires precise regioselectivity. The starting material, 2,4-

dihydroxy-3-methylacetophenone, possesses two hydroxyl groups with distinct reactivities. The

2-OH group is strongly hydrogen-bonded to the carbonyl oxygen, making it less nucleophilic

than the 4-OH group. Consequently, the 4-OH is protected first (benzylation), followed by

methylation of the 2-OH.

Reaction Pathway Visualization

2,4-Dihydroxy-3-methylacetophenone Step 1: Selective Benzylation
(BnCl, K2CO3, Acetone, Reflux)

Intermediate:
4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

Yield: ~80% Step 2: O-Methylation
(MeI or DMS, K2CO3, DMF)

Target:
4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Yield: ~90-95%

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway leveraging the intramolecular hydrogen bonding of

the 2-OH group to direct initial alkylation to the 4-position.[2]

Spectroscopic Data Analysis[2]
The following data represents the standardized spectroscopic profile for 4'-Benzyloxy-2'-
methoxy-3'-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent:

Frequency: 400 MHz (

), 100 MHz (

)[3]

NMR Interpretation
The proton NMR spectrum is characterized by the disappearance of the downfield chelated

hydroxyl signal (~12-13 ppm) present in the precursor, confirming successful methylation at the

2' position.
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

Aromatic (B-

Ring)
7.35 – 7.48 Multiplet 5H -

Benzyl

aromatic

protons (

).

6'-H 7.58 Doublet 1H 8.6

Ortho to

carbonyl;

deshielded by

anisotropy.

5'-H 6.75 Doublet 1H 8.6

Ortho to

benzyloxy;

shielded by

electron

donation.

5.15 Singlet 2H -

Benzylic

methylene

protons.

2'- 3.78 Singlet 3H -

Methoxy

group; slightly

shielded by

ortho-methyl

steric twist.

2.58 Singlet 3H -
Acetyl methyl

group.

3'- 2.24 Singlet 3H -
Methyl on

aromatic ring.

NMR Assignments
Carbonyl (
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): ~200.1 ppm. The loss of hydrogen bonding (vs. 2'-OH precursor) typically shifts this slightly
upfield, but steric strain from the 2'-OMe and 3'-Me can cause variation.

Aromatic C-O: ~162.5 ppm (C-4'), ~158.2 ppm (C-2').

Benzylic Carbon: ~70.5 ppm.

Methoxy Carbon: ~62.1 ppm (Note: Ortho-disubstituted methoxy carbons often appear

further downfield than the typical 55 ppm due to steric desolvation).

Infrared (IR) Spectroscopy[3]
Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Carbonyl Stretch (

):1665–1675 cm⁻¹.

Diagnostic Value: In the 2'-hydroxy precursor, the carbonyl stretch appears lower (~1630

cm⁻¹) due to strong intramolecular hydrogen bonding. The shift to ~1670 cm⁻¹ confirms

the methylation of the 2-OH group [2].

C-H Stretch (Aliphatic): 2940, 2860 cm⁻¹ (Methyl/Methoxy groups).

C-O-C Stretch (Ether): 1245–1260 cm⁻¹ (Strong band, aryl alkyl ether).

Aromatic Skeletal Vib: 1590, 1500 cm⁻¹.

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Molecular Ion (

): m/z 270 (Base peak or significant intensity).

Fragmentation Pattern:

m/z 270
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179: Loss of Benzyl group (

). This is the primary fragmentation pathway for benzyl ethers.

m/z 270

255: Loss of Methyl radical (

).

m/z 270

43: Acetyl cation (

).

Molecular Ion
[M]+ m/z 270

Fragment A
[M - Benzyl]+

m/z 179

Loss of C7H7
(Alpha Cleavage)

Fragment B
[Acetyl]+
m/z 43

Alpha Cleavage
(Carbonyl)

Fragment C
[Tropylium Ion]+

m/z 91

Benzyl Cation

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS.

Experimental Protocols
Protocol A: Synthesis of 4'-Benzyloxy-2'-methoxy-3'-
methylacetophenone
Reagents:

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (1.0 eq)[1]
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Methyl Iodide (

) or Dimethyl Sulfate (

) (1.5 eq)

Potassium Carbonate (

), anhydrous (2.0 eq)

Dimethylformamide (DMF) or Acetone

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (19.5

mmol) of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone in 30 mL of anhydrous DMF.

Base Addition: Add 5.4 g (39 mmol) of anhydrous

. The mixture may turn yellow/orange due to phenoxide formation.

Alkylation: Cool the mixture to 0°C in an ice bath. Add 1.8 mL (29 mmol) of Methyl Iodide

dropwise over 10 minutes.

Note: Methyl iodide is volatile and toxic; perform in a fume hood.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 4:1).[4] The starting material spot (

) should disappear, and a new, slightly lower

spot (due to loss of H-bond induced polarity masking) or higher

(depending on stationary phase interaction) will appear.

Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product should

precipitate as a white solid.

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (
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mL), wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol or Methanol to yield white crystals (Yield ~90%).

Protocol B: Quality Control (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

Gradient: 50% ACN to 90% ACN over 15 mins.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Retention Time: Expect elution around 8–10 minutes depending on dead volume, due to high

lipophilicity (LogP ~3.8).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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